molecular formula C14H9N5O B14499143 6-(4-Azidoquinazolin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one CAS No. 63399-60-0

6-(4-Azidoquinazolin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one

Cat. No.: B14499143
CAS No.: 63399-60-0
M. Wt: 263.25 g/mol
InChI Key: DCCUNIIQJYAEIT-UHFFFAOYSA-N
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Description

6-(4-Azidoquinazolin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one is a complex organic compound that features both azido and quinazoline functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Azidoquinazolin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the condensation of anthranilic acid with formamide under acidic conditions.

    Introduction of the Azido Group: The azido group can be introduced via nucleophilic substitution using sodium azide on a suitable halogenated quinazoline derivative.

    Cyclohexa-2,4-dien-1-one Formation: The final step involves the formation of the cyclohexa-2,4-dien-1-one moiety through a series of cyclization reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azido group, leading to the formation of nitrene intermediates.

    Reduction: Reduction of the azido group can yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the quinazoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Nitrene intermediates and their subsequent rearrangement products.

    Reduction: Amine derivatives.

    Substitution: Various substituted quinazoline derivatives.

Scientific Research Applications

6-(4-Azidoquinazolin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Potential use in bioconjugation techniques due to the reactivity of the azido group.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Utilized in the development of new materials with specific electronic or photochemical properties.

Mechanism of Action

The mechanism of action of 6-(4-Azidoquinazolin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one involves its ability to form reactive intermediates, such as nitrenes, upon activation. These intermediates can interact with various molecular targets, leading to modifications in biological pathways or the formation of new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

    4-Azidoquinazoline: Lacks the cyclohexa-2,4-dien-1-one moiety.

    6-(4-Aminquinazolin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one: Contains an amino group instead of an azido group.

Properties

CAS No.

63399-60-0

Molecular Formula

C14H9N5O

Molecular Weight

263.25 g/mol

IUPAC Name

2-(4-azidoquinazolin-2-yl)phenol

InChI

InChI=1S/C14H9N5O/c15-19-18-14-9-5-1-3-7-11(9)16-13(17-14)10-6-2-4-8-12(10)20/h1-8,20H

InChI Key

DCCUNIIQJYAEIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=CC=C3O)N=[N+]=[N-]

Origin of Product

United States

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